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Compound of Interest

Compound Name: Methyl (4-formylphenyl)carbamate

Cat. No.: B3049305

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for methyl (4-
formylphenyl)carbamate. Due to the limited availability of published experimental data for this
specific compound, the following sections present a combination of predicted spectroscopic
values based on analogous compounds and established experimental protocols for data
acquisition. This guide is intended to serve as a valuable resource for the synthesis,
identification, and characterization of methyl (4-formylphenyl)carbamate in a research and
development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for methyl (4-formylphenyl)carbamate. These
predictions are derived from the analysis of structurally similar compounds.

Table 1: Predicted *"H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Aldehyde proton (-
~9.9 Singlet 1H yaerp (
CHO)
Aromatic protons
~7.9 Doublet 2H
(ortho to -CHO)
Aromatic protons
~7.6 Doublet 2H
(ortho to -NHCOO)
~7.2 Singlet (broad) 1H Amine proton (-NH)
Methyl protons (-
~3.8 Singlet 3H P (
OCHs)
Solvent: CDCls, Reference: TMS (0 ppm)
. H 13 -
Chemical Shift (8) ppm Assignment

~191 Aldehyde carbonyl carbon (-CHO)

~154 Carbamate carbonyl carbon (-O-(C=0)-NH-)
~145 Aromatic carbon (ipso, attached to -NHCOO)
~135 Aromatic carbon (ipso, attached to -CHO)
~131 Aromatic carbons (ortho to -CHO)

~118 Aromatic carbons (ortho to -NHCOO)

~53 Methyl carbon (-OCHs)

Solvent: CDCIz

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment
~3300 Medium, Sharp N-H Stretch
~3050 Weak Aromatic C-H Stretch
Aldehyde C-H Stretch (Fermi
~2850, ~2750 Weak
doublet)
~1720 Strong, Sharp Carbamate C=0 Stretch
~1690 Strong, Sharp Aldehyde C=0 Stretch
~1600, ~1520 Medium Aromatic C=C Bending
~1220 Strong C-O Stretch (ester)
para-disubstituted benzene C-
~840 Strong

H bend

Sample Preparation: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

179 High [M]* (Molecular lon)
150 Moderate [M - CHOJ*

121 High [M - NHCOOCHs]*
93 Moderate [CeHsO]*

59 Moderate [COOCHs]*

lonization Mode: Electron lonization (EI)

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic

data presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Weigh approximately 5-10 mg of methyl (4-formylphenyl)carbamate into a clean, dry
NMR tube.

o Add approximately 0.6-0.7 mL of deuterated chloroform (CDCls) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard.

o Cap the NMR tube and gently agitate until the sample is fully dissolved.
e 1H NMR Acquisition:
o Insert the sample into the NMR spectrometer.
o Lock the spectrometer on the deuterium signal of the CDCls.
o Shim the magnetic field to achieve optimal homogeneity.
o Acquire the H NMR spectrum using a standard pulse sequence (e.g., 30° or 90° pulse).

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

o Process the Free Induction Decay (FID) with an appropriate window function (e.qg.,
exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

o Phase the spectrum and reference the TMS peak to O ppm.

o Integrate the signals to determine the relative number of protons.
e 13C NMR Acquisition:

o Use the same sample prepared for 1H NMR.

o Acquire the 133C NMR spectrum using a proton-decoupled pulse sequence.
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o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200
ppm).

o A sufficient number of scans should be accumulated to achieve an adequate signal-to-
noise ratio.

o Process the FID with an appropriate window function and Fourier transform.

o Reference the spectrum to the solvent peak of CDCls (77.16 ppm).

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (~1-2 mg) of methyl (4-formylphenyl)carbamate with
approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar
and pestle until a fine, homogeneous powder is obtained.

o Transfer a portion of the powder into a pellet press.

o Apply pressure (typically 8-10 tons) for several minutes to form a transparent or
translucent pellet.

o Data Acquisition:
o Place the KBr pellet in the sample holder of the FTIR spectrometer.
o Acquire a background spectrum of the empty sample compartment.
o Acquire the sample spectrum over the range of 4000-400 cm~1.

o The final spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

o Sample Introduction and lonization:

o Introduce a small amount of the sample into the mass spectrometer, typically via a direct
insertion probe for solid samples or after dissolution in a volatile solvent for liquid injection.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b3049305?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3049305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o For Electron lonization (El), the sample is vaporized and bombarded with a high-energy
electron beam (typically 70 eV) in the ion source.

e Mass Analysis:

o The resulting positively charged molecular ions and fragment ions are accelerated into the
mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o The ions are separated based on their mass-to-charge ratio (m/z).
» Detection:
o The separated ions are detected, and their abundance is recorded.
o The resulting mass spectrum is a plot of relative intensity versus m/z.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and
structural elucidation of an organic compound like methyl (4-formylphenyl)carbamate.
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Caption: Workflow for Spectroscopic Analysis.

¢ To cite this document: BenchChem. [Spectroscopic Characterization of Methyl (4-
formylphenyl)carbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3049305#methyl-4-formylphenyl-carbamate-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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